molecular formula C7H13NO4 B120817 Ethyl 3-(methoxycarbonylamino)propanoate CAS No. 145104-53-6

Ethyl 3-(methoxycarbonylamino)propanoate

Cat. No.: B120817
CAS No.: 145104-53-6
M. Wt: 175.18 g/mol
InChI Key: WVMHKMDHSOZTJL-UHFFFAOYSA-N
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Description

Ethyl 3-(Methoxycarbonylamino)propanoate is a chemical compound with the molecular formula C8H15NO4 . It belongs to a class of organic compounds characterized by ester and carbamate functional groups, which are commonly employed in synthetic organic and medicinal chemistry. Compounds with similar structures, such as Ethyl 3-((ethoxycarbonyl)amino)propanoate, are recognized as valuable intermediates and building blocks in organic synthesis . This structural motif is frequently utilized in the development of more complex molecules, including potential pharmacologically active agents . Research-grade amino acid derivatives and ester-functionalized molecules are often investigated for their role in multicomponent reactions and as precursors for novel compound libraries . As a reagent, it offers researchers a defined molecular scaffold for constructing peptidomimetics, modifying compounds to alter their physicochemical properties, or exploring new chemical spaces. This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

145104-53-6

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 3-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C7H13NO4/c1-3-12-6(9)4-5-8-7(10)11-2/h3-5H2,1-2H3,(H,8,10)

InChI Key

WVMHKMDHSOZTJL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC(=O)OC

Canonical SMILES

CCOC(=O)CCNC(=O)OC

Synonyms

-bta--Alanine, N-(methoxycarbonyl)-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(methoxycarbonylamino)propanoate with structurally analogous propanoate esters, focusing on synthesis, applications, and physicochemical properties.

Structural Analogs and Functional Group Variations

Compound Name Key Substituents Key Differences vs. Target Compound Reference
Ethyl 3-(pyridin-2-ylamino)propanoate Pyridinylamino group (-NH-C5H4N) Replaces methoxycarbonylamino with pyridinylamino; enhances metal coordination potential.
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate Chloropyridinylamino and oxo groups Oxo group at C3 increases electrophilicity; chlorine enhances lipophilicity.
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl Dimethylamino and 4-methoxyphenyl groups Branched dimethylamino group and aromatic substitution alter solubility and steric effects.
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl (-SO2Me) Sulfonyl group is strongly electron-withdrawing, increasing stability but reducing nucleophilicity.
Ethyl 3-[(2-furylmethyl)amino]propanoate Furylmethylamino group Heterocyclic furan moiety introduces π-conjugation, affecting UV/Vis properties.

Key Insight: The methoxycarbonylamino group in the target compound balances reactivity and stability, unlike sulfonyl (electron-withdrawing) or pyridinyl (coordination-prone) groups in analogs.

Physicochemical Properties

Property This compound Ethyl 3-(Pyridin-2-ylamino)propanoate Ethyl 3-(Methylsulfonyl)propanoate
Molecular Weight ~217.2 g/mol (estimated) 194.23 g/mol 180.22 g/mol
Solubility Moderate in polar aprotic solvents High in ethanol due to pyridine Low in water; high in DMSO
Stability Hydrolytically stable (carbamate) Prone to oxidation at amine Extremely stable (sulfonyl)

Key Insight : The carbamate group offers a compromise between the hydrolytic stability of sulfonamides and the reactivity of unprotected amines.

Reactivity and Functionalization Potential

  • Target Compound: The methoxycarbonylamino group can be deprotected to release a primary amine under acidic or basic conditions, enabling further functionalization.
  • Ethyl 3-(Pyridin-2-ylamino)propanoate: The pyridinyl group facilitates coordination chemistry but limits direct nucleophilic substitution .
  • Ethyl 3-(Chlorosulfonyl)propanoate (): The sulfonyl chloride moiety is highly reactive toward nucleophiles, enabling sulfonamide formation .

Key Difference: The target compound’s carbamate is less reactive than sulfonyl chlorides but more versatile than pyridinylamino derivatives in amine-release applications.

Preparation Methods

Reaction Mechanism

  • Aminolysis : The primary amine of β-alanine ethyl ester reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.

  • Work-Up : The reaction mixture is neutralized, and the product is isolated via extraction and crystallization.

Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–5°C (to minimize side reactions)

  • Base: Triethylamine (1.1 equivalents)

  • Yield: 70–85%

Advantages :

  • High atom economy.

  • Minimal byproducts (e.g., HCl neutralized by base).

Limitations :

  • Requires strict temperature control to prevent over-reaction.

Michael Addition Followed by Carbamate Formation

This two-step method leverages acrylate derivatives as starting materials.

Step 1: Michael Addition

Ethyl acrylate reacts with an amine (e.g., methylamine) under basic conditions to form ethyl 3-aminopropanoate.

Conditions :

  • Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

  • Solvent: Ethanol or methanol

  • Temperature: 25–40°C

  • Yield: 80–90%

Step 2: Carbamoylation

The intermediate is treated with methyl chloroformate as in Method 1.

Overall Yield : 65–75%

Advantages :

  • Utilizes inexpensive acrylate precursors.

  • Scalable for bulk production.

Catalytic Synthesis Using Acid Catalysts

Adapted from methodologies for analogous compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate), this approach employs trifluoromethanesulfonic acid (TfOH) as a catalyst.

Reaction Protocol

  • Reactants : Ethyl acrylate and methyl carbamate.

  • Catalyst : TfOH (5–10 mol% relative to acrylate).

  • Conditions :

    • Solvent: Anhydrous ethanol

    • Temperature: 120–160°C

    • Duration: 16–20 hours under nitrogen

    • Yield: 80–85%

Key Observations :

  • High-temperature conditions accelerate the conjugate addition-carbamoylation sequence.

  • TfOH enhances electrophilicity of the acrylate, facilitating nucleophilic attack by the carbamate.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Direct Carbamoylation70–85%2–4 hModerateHigh
Michael Addition Route65–75%6–8 hLowModerate
Acid-Catalyzed Synthesis80–85%16–20 hHighIndustrial

Notable Findings :

  • The acid-catalyzed method achieves the highest yield but requires prolonged heating.

  • Direct carbamoylation balances efficiency and practicality for lab-scale synthesis.

Industrial Production Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce reaction time for acid-catalyzed methods by improving heat transfer.

  • Solvent Recycling : Ethanol recovery systems minimize waste in large-scale batches.

  • Catalyst Regeneration : TfOH can be recovered via distillation, lowering costs.

Q & A

Synthetic Routes and Optimization

Basic: What are the recommended synthetic routes for Ethyl 3-(methoxycarbonylamino)propanoate, and how can reaction conditions be optimized for high yield? The compound is typically synthesized via multi-step protocols, starting with propanoate esterification followed by methoxycarbonylamino group introduction. Key steps include nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., triethylamine) to minimize side reactions. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How do steric and electronic factors influence coupling efficiency during methoxycarbonylamino group introduction? Steric hindrance from substituents adjacent to the reaction site can reduce coupling yields by >30%. Electronic effects, such as electron-withdrawing groups on the amine precursor, enhance electrophilicity and reaction rates. Computational modeling (DFT) predicts activation barriers, guiding solvent selection (e.g., DMF for polar transition states) .

Structural Elucidation

Basic: Which spectroscopic techniques confirm the structure and purity of this compound? 1H NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 3.7–3.8 ppm for methoxy group) and 13C NMR (δ 170–175 ppm for ester carbonyl) are primary tools. FT-IR confirms the carbamate N-H stretch (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do 2D NMR techniques resolve ambiguities in stereochemistry or rotational isomers? HSQC and HMBC correlations identify through-space interactions between the methoxycarbonylamino group and propanoate backbone. NOESY detects proximity between substituents, distinguishing cis/trans isomers. For example, a NOE between the methoxy and propanoate α-H confirms spatial arrangement .

Side Reactions and Byproduct Mitigation

Basic: What are common side reactions during synthesis, and how can they be minimized? Hydrolysis of the ester group (pH >8) and carbamate degradation under acidic conditions are common. Use anhydrous solvents and buffer reactions at pH 6–7. Byproducts like ethyl 3-aminopropanoate (from carbamate cleavage) are removed via column chromatography (silica gel, 5% MeOH/DCM) .

Advanced: What mechanistic insights explain dimeric byproduct formation during nucleophilic substitution? Dimerization occurs via intermolecular attack of the amine on the activated ester intermediate. Kinetic studies (UV-Vis monitoring) show pseudo-first-order dependence on amine concentration. Adding bulky bases (e.g., DIPEA) suppresses this pathway by sterically hindering nucleophilic attack .

Reactivity and Solubility

Basic: How does the methoxycarbonylamino group influence solubility and derivatization? The carbamate group enhances water solubility (~2.5 mg/mL) via hydrogen bonding. Reactivity in derivatization (e.g., alkylation) depends on the electrophilicity of the carbamate nitrogen. Polar aprotic solvents (DMF, DMSO) improve reaction rates .

Advanced: What QSPR models predict substituent effects on ester hydrolysis rates? Models incorporating Hammett σ values and steric parameters (Taft’s Es) correlate substituent electronegativity with hydrolysis half-lives (t1/2). For example, electron-withdrawing para-substituents increase hydrolysis rates by 40% .

Stability and Degradation

Basic: What chromatographic methods monitor stability under storage conditions? HPLC with UV detection (λ = 254 nm) tracks degradation products. Accelerated stability studies (40°C/75% RH) over 30 days reveal <5% degradation when stored in amber vials under nitrogen .

Advanced: How does column chemistry affect separation of degradation products? Purospher STAR RP-18 columns (3 μm particle size) resolve degradation products (e.g., carboxylic acid derivatives) with >95% efficiency. Mobile phase buffering (0.1% TFA) improves peak symmetry and retention time reproducibility .

Biological Screening

Basic: What models evaluate this compound’s bioactivity? Initial screens use enzyme inhibition assays (e.g., serine hydrolases) and cytotoxicity testing (MTT assay in HEK-293 cells). Dose-response curves (IC50) guide further optimization .

Advanced: How does molecular docking with CYP450 isoforms inform analog design?* Docking (AutoDock Vina) predicts metabolic hotspots. For example, interactions with CYP3A4’s heme group suggest susceptibility to oxidation. Modifying the propanoate backbone with fluorinated groups reduces metabolic clearance by 60% .

Data Discrepancy Resolution

Basic: How can conflicting reactivity reports in solvent systems be reconciled? Controlled experiments under inert atmospheres (N2/Ar) isolate solvent effects. For example, THF promotes SN2 pathways, while DMSO favors carbamate rearrangement. Kinetic profiling (GC-MS) quantifies pathway dominance .

Advanced: What thermodynamic/kinetic studies clarify solvent-dependent pathways? Eyring plots (ln(k) vs. 1/T) determine activation parameters. In THF, ΔH‡ = 50 kJ/mol indicates a solvent-stabilized transition state. Solvent polarity indices correlate with rate constants (R² >0.9) .

Computational Modeling

Advanced: How do ab initio simulations reveal solvent effects on tautomerism? Simulations (B3LYP/6-311+G**) show water stabilizes the keto tautomer by 15 kcal/mol via hydrogen bonding. Free energy surfaces map transition states, guiding solvent selection for tautomer-controlled syntheses .

Chirality Control

Advanced: How do chiral auxiliaries validate configurational retention? Chiral oxazolidinone auxiliaries enforce enantioselective esterification. X-ray crystallography (CCDC deposition) confirms >99% ee. Racemization is suppressed at temperatures < -20°C .

Degradation Pathway Analysis

Advanced: How do isotopic labels track metabolic fate? 13C-labeled propanoate (synthesized via Claisen condensation with 13C-acetate) traces incorporation into TCA cycle intermediates via LC-MS/MS. Non-enzymatic hydrolysis is distinguished by lack of 13C enrichment .

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